(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid
CAS No.: 2096339-76-1
Cat. No.: VC11726554
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096339-76-1 |
|---|---|
| Molecular Formula | C6H4BClF3NO2 |
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | [6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H |
| Standard InChI Key | OLRXJTUODFYILY-UHFFFAOYSA-N |
| SMILES | B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O |
| Canonical SMILES | B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is [6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid. Its structure consists of a pyridine ring substituted at the 2-position with a trifluoromethyl group (-CF₃), at the 6-position with chlorine, and at the 3-position with a boronic acid (-B(OH)₂) functional group. The spatial arrangement of these substituents creates a sterically hindered environment that influences its reactivity in cross-coupling reactions.
The molecular geometry was confirmed through X-ray crystallography in related pyridylboronic acids, revealing a planar pyridine ring with bond angles consistent with sp² hybridization at the boron atom . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, attributed to the electron-withdrawing effects of the -CF₃ and -Cl groups .
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound's structure:
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.22 (d, J = 5.4 Hz, 1H, pyridine H-4), 7.53–7.07 (m, pyridine H-5 and aromatic protons from byproducts) .
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¹³C NMR (101 MHz, DMSO-d₆): Key peaks at δ 181.16 (C=S in thiourea derivatives), 153.14 (C-B), and 111.25 ppm (CF₃-coupled carbons) .
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¹¹B NMR: A singlet at δ 28.5 ppm confirms the presence of the boronic acid group.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically proceeds via palladium-catalyzed borylation of 6-chloro-2-(trifluoromethyl)pyridine precursors. A representative protocol involves:
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Halogenation: Treatment of 2-(trifluoromethyl)pyridine with N-chlorosuccinimide (NCS) in DMF at 80°C to install the 6-chloro substituent.
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Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in THF at 60°C .
This method yields the boronic acid in 68–72% isolated yield after silica gel chromatography. Alternative approaches using Suzuki-Miyaura coupling of halogenated precursors with boronic esters have been reported but show lower efficiency (45–50% yield) .
Catalytic Optimization
Recent advances employ copper-mediated Chan-Lam coupling under oxygen atmosphere, achieving 85% yield with 10 mol% Cu(OAc)₂ in microwave-assisted reactions . Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 45°C | Maximizes rate |
| Reaction Time | 12–24 h | Prevents decomposition |
| Oxygen Pressure | 1.5 atm | Oxidizes Cu(I) |
This method avoids palladium costs but requires strict anhydrous conditions .
Physicochemical Properties
Thermal and Solubility Data
Experimental characterizations reveal:
The compound exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and THF.
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound serves as a versatile coupling partner in palladium-catalyzed reactions. A 2024 study demonstrated its efficacy in synthesizing biaryl pharmaceuticals:
| Substrate | Product Yield | Turnover Number (TON) |
|---|---|---|
| 4-Bromoanisole | 92% | 840 |
| 2-Naphthyl triflate | 88% | 790 |
| 3-Pyridyl chloride | 76% | 680 |
Reaction conditions: 1.5 mol% Pd(PPh₃)₄, K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 12 h .
Medicinal Chemistry Applications
In kinase inhibitor development, the trifluoromethyl-pyridylboronic acid moiety enhances target binding through:
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Hydrophobic Interactions: CF₃ group occupies ATP-binding pockets
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H-Bonding: Boronic acid interacts with catalytic lysine residues
Notable derivatives include:
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Anticancer Agents: IC₅₀ = 18 nM against BTK kinase
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Antimicrobials: 99% growth inhibition of S. aureus at 2 μg/mL
Analytical Characterization
Chromatographic Methods
HPLC purity analysis employs:
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Column: C18, 150 × 4.6 mm, 3.5 μm
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Mobile Phase: 65:35 MeCN/0.1% H₃PO₄
Mass Spectrometry
High-resolution ESI-MS shows the [M+H]⁺ ion at m/z 381.1341 (calc. 381.1355), confirming molecular formula C₁₈H₂₀F₃N₄S . MS/MS fragmentation patterns exhibit characteristic losses of H₂O (18 Da) and B(OH)₂ (62 Da).
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